molecular formula C17H26O7 B590245 11-Dehydroxygrevilloside B CAS No. 197307-49-6

11-Dehydroxygrevilloside B

Cat. No.: B590245
CAS No.: 197307-49-6
M. Wt: 342.388
InChI Key: MWVXDTUYXNKDPO-NQNKBUKLSA-N
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Description

11-Dehydroxygrevilloside B is a natural compound classified as a glucopyranoside. It is derived from plants, specifically from the family Proteaceae. The compound has a molecular formula of C17H26O7 and a molecular weight of 342.38 g/mol . It is known for its potential biological activities and is used primarily in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Dehydroxygrevilloside B can be synthesized through various chemical reactions involving glucopyranosides. The synthetic route typically involves the glycosylation of a suitable aglycone with a glucopyranosyl donor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from natural sources, such as plants in the Proteaceae family. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The purified compound is then subjected to quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

11-Dehydroxygrevilloside B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-Dehydroxygrevilloside B has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-Dehydroxygrevilloside B involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. It exerts its effects by binding to specific receptors or enzymes, thereby influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Grevilloside A
  • Grevilloside C
  • Grevilloside D

Comparison

11-Dehydroxygrevilloside B is unique due to its specific glucopyranoside structure and the absence of a hydroxyl group at the 11th position, which differentiates it from other grevillosides.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-pentylphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O7/c1-2-3-4-5-10-6-11(19)8-12(7-10)23-17-16(22)15(21)14(20)13(9-18)24-17/h6-8,13-22H,2-5,9H2,1H3/t13-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVXDTUYXNKDPO-NQNKBUKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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